![molecular formula C8H9ClF3N3O B2921810 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride CAS No. 2287274-40-0](/img/structure/B2921810.png)

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

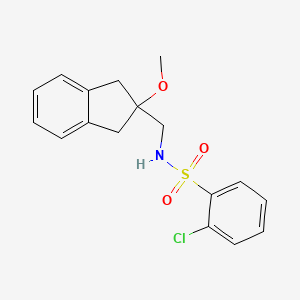

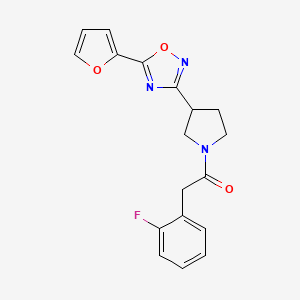

The compound “4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride” has a molecular formula of C8H9ClF3N3O. It has an average mass of 255.625 Da and a monoisotopic mass of 255.038620 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone ring, which is a type of nitrogen-containing heterocycle . The trifluoromethyl group attached to the ring contributes to the compound’s unique properties .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures are known to undergo various reactions. For instance, pyrazolone derivatives can react with electrophilic and nucleophilic reagents .Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as pyridazine analogs, have shown significant importance in pharmaceutical research. The synthesis and structural elucidation of these compounds, including pyridazinones and their derivatives, have been a subject of study to understand their potential medicinal applications. For instance, the synthesis and structure analysis of pyridazine analogs have been explored, highlighting their pharmaceutical significance (Sallam et al., 2021).

Synthesis and Characterization of Pyridazinone Derivatives

Research has been conducted on the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions, demonstrating the versatility of these compounds in drug discovery. These methodologies allow for the creation of various disubstituted and ring-fused pyridazinone systems, which could have implications for the development of new pharmaceutical agents (Pattison et al., 2009).

Agricultural Applications: Herbicides

Certain pyridazinone derivatives have been investigated for their herbicidal activities, offering insights into their potential use in agriculture. For example, the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been evaluated, showing promising results against dicotyledonous plants, comparable to commercial bleaching herbicides (Xu et al., 2008).

Novel Synthetic Routes and Applications

New methods for synthesizing trifluoromethylated analogues of heterocyclic compounds have been developed, highlighting the importance of trifluoromethyl groups in modulating the properties of these molecules. These synthetic routes offer opportunities for creating novel compounds with potential applications in various domains, including medicinal chemistry and material science (Sukach et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation and apoptosis.

Mode of Action

This involves up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 .

Biochemical Pathways

The compound likely affects the pathways involved in cell proliferation and apoptosis. The up-regulation of Bax and down-regulation of Bcl2 suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis . This pathway is crucial in regulating cell death and survival, and its dysregulation is often associated with cancer.

Result of Action

The result of EN300-6740726’s action would likely be the induction of apoptosis in target cells, leading to their death . This could potentially inhibit the growth of cancerous cells, making the compound a candidate for anti-cancer therapies.

Properties

IUPAC Name |

4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)6-5-3-12-2-1-4(5)7(15)14-13-6;/h12H,1-3H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDNFXFVJWDJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=O)NN=C2C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2921731.png)

![N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921732.png)

![2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2921735.png)

![3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2921737.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2921742.png)

![rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2921743.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-imidazol-5-yl)methanone](/img/structure/B2921745.png)

![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide](/img/structure/B2921749.png)